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Compound of Interest

1-Bromo-4-
Compound Name:
(phenylethynyl)benzene

Cat. No. B0g9151

For Immediate Release

This technical guide provides a comprehensive overview of the infrared (IR) and mass
spectrometry (MS) data for the compound 1-Bromo-4-(phenylethynyl)benzene. The
information contained herein is intended for researchers, scientists, and professionals in the
field of drug development and chemical analysis, offering detailed spectroscopic data,
experimental protocols, and a logical workflow for the characterization of this compound.

Infrared (IR) Spectroscopic Data

The infrared spectrum of 1-Bromo-4-(phenylethynyl)benzene reveals key vibrational
frequencies associated with its distinct functional groups. The analysis was conducted on a
solid sample, and the resulting data provides a characteristic fingerprint for the molecule.

Table of IR Absorption Bands
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Wavenumber (cm—?) Intensity Assignment
~3050 Medium Aromatic C-H Stretch

) C=C Stretch (Disubstituted
~2220 Medium-Weak

Alkyne)

~1599, 1504, 1492, 1478

Strong-Medium

Aromatic C=C Ring Stretch

~1441 Medium Aromatic C=C Ring Stretch

~1265 Medium Aromatic C-H In-plane Bending

~1068 Strong C-Br Stretch

~1008 Medium Aromatic C-H In-plane Bending
p-Disubstituted Benzene C-H

~828, 821 Strong )
Out-of-plane Bending
Monosubstituted Benzene C-H

~751, 688 Strong )
Out-of-plane Bending

~510 Medium Aromatic Ring Bending

Note: The peak at ~2220 cm~* for the C=C stretch is weaker than in terminal alkynes due to

the symmetry of the disubstituted alkyne.

Experimental Protocol for FT-IR Spectroscopy (KBr

Pellet Method)

The FT-IR spectrum was obtained using the potassium bromide (KBr) pellet technique, a

common method for analyzing solid samples.

e Sample Preparation: Approximately 1-2 mg of finely ground 1-Bromo-4-

(phenylethynyl)benzene was intimately mixed with 100-200 mg of spectroscopic grade KBr

powder in an agate mortar and pestle.

» Pellet Formation: The homogenous mixture was then transferred to a pellet die and

compressed under high pressure (approximately 8-10 tons) using a hydraulic press to form a

thin, transparent pellet.

© 2025 BenchChem. All rights reserved.

2/6

Tech Support


https://www.benchchem.com/product/b089151?utm_src=pdf-body
https://www.benchchem.com/product/b089151?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Data Acquisition: A background spectrum of a pure KBr pellet was recorded. Subsequently,
the sample pellet was placed in the sample holder of an FT-IR spectrometer, and the
spectrum was recorded over a range of 4000-400 cm~—1.

Mass Spectrometry (MS) Data

Electron lonization Mass Spectrometry (EI-MS) of 1-Bromo-4-(phenylethynyl)benzene
provides crucial information about its molecular weight and fragmentation pattern, aiding in
structural elucidation.

Table of Mass Spectrometry Data

Proposed
miz Formula Notes
Fragment lon

Molecular ion peak,
showing the
256/258 [M]* [C1aHoBI]* characteristic ~1:1
isotopic pattern for
bromine (7°Br/®1Br).

Loss of a bromine

177 [M - Br]* [C1aHo]* )
radical.
Loss of hydrogen
176 [M - HBr]* [C1aHs]* .
bromide.
Likely from further
152 [Ci2Hs]* [C12Hs]* fragmentation of the
[M - Br]* ion.
Phenylacetylene
101 [CsHs]* [CsHs]* cation radical
fragment.
77 [CeHs]* [CeHs]* Phenyl cation.

Note: The calculated exact mass for the molecular ion [C14Ho7°Br]* is 255.9888, with a
corresponding found value of 255.9888.[1]
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Experimental Protocol for Electron lonization Mass
Spectrometry (EI-MS)

e Sample Introduction: A small amount of the sample was introduced into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC). The sample was volatilized under high vacuum.

« lonization: The gaseous sample molecules were bombarded with a beam of high-energy
electrons (typically 70 eV). This process ejects an electron from the molecule, forming a
positively charged molecular ion (M™*).

» Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking
into smaller, charged fragments.

e Mass Analysis: The resulting ions (molecular and fragment ions) were accelerated into a
mass analyzer, where they were separated based on their mass-to-charge (m/z) ratio.

» Detection: A detector recorded the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Visualized Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
Bromo-4-(phenylethynyl)benzene.
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Analytical workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

